Isospongiadiol
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Overview
Description
Isospongiadiol is a natural product found in Spongia and Dasycladus with data available.
Scientific Research Applications
Synthesis and Structural Analysis
Isospongiadiol, a natural product, has been the focus of synthetic chemistry research due to its complex structure and biological activity. Gris et al. (2012) developed a synthetic approach to the carbocyclic skeleton of isospongian diterpenes, including this compound, using commercially available monoterpenes. This method involves a ring annulation strategy, proving effective for preparing natural isospongians and oxygenated analogues. The synthesized compounds demonstrated inhibitory activity on the mammalian mitochondrial respiratory chain in the micromolar range, indicating potential biomedical applications (Gris et al., 2012).
Applications in Biomedical Research
While direct studies on this compound were not found, related biomedical research provides insights into potential applications. For instance, Kaddurah-Daouk and Weinshilboum (2015) discussed pharmacometabolomics, where biochemical data-capturing effects of drugs reveal information about treatment outcomes and create metabolic signatures. Such methodologies could be applied to study the effects of compounds like this compound (Kaddurah-Daouk & Weinshilboum, 2015).
Insights from Pharmacometrics Conferences
While not directly related to this compound, conferences on pharmacometrics, such as the American Conference on Pharmacometrics (ACoP6, ACoP7, ACoP8), provide valuable insights into the broader field of drug research and development. These conferences highlight the importance of quantitative systems pharmacology, pharmacokinetics, and pharmacodynamics in drug development, relevant to understanding the potential applications of this compound in medical research (Jin & Mager, 2015; Cirincione et al., 2017; Ouellet et al., 2016).
Properties
CAS No. |
111139-69-6 |
---|---|
Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(3bR,5aR,6S,8R,9aR,9bR)-8-hydroxy-6-(hydroxymethyl)-3b,6,9a-trimethyl-4,5,5a,8,9,9b,10,11-octahydronaphtho[2,1-e][2]benzofuran-7-one |
InChI |
InChI=1S/C20H28O4/c1-18-7-6-16-19(2,8-14(22)17(23)20(16,3)11-21)15(18)5-4-12-9-24-10-13(12)18/h9-10,14-16,21-22H,4-8,11H2,1-3H3/t14-,15+,16-,18+,19-,20-/m1/s1 |
InChI Key |
IABIEQUOUAZLEJ-IVPKFJTLSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CCC4=COC=C24)(C[C@H](C(=O)[C@]3(C)CO)O)C |
SMILES |
CC12CCC3C(C1CCC4=COC=C24)(CC(C(=O)C3(C)CO)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC4=COC=C24)(CC(C(=O)C3(C)CO)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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